Chloroneb

Catalog No.
S523523
CAS No.
2675-77-6
M.F
C8H8Cl2O2
M. Wt
207.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroneb

Chloroneb (CAS 2675-77-6) solves seed treatment failures in acidic, warm soils where benzimidazoles degrade and Metalaxyl leaches. • Soil-immobile: 8 mg/L aqueous solubility ensures prolonged retention, minimizing aquifer contamination. • pH & temperature-optimized: peak efficacy at pH 5-6 and 30°C, where Benomyl loses activity. • Low phytotoxicity: safe at 3.72 g/batch, avoiding germination stunting typical of Thiram. Reliable supply for seed coating R&D and agricultural intermediate applications.

CAS Number

2675-77-6

Product Name

Chloroneb

IUPAC Name

1,4-dichloro-2,5-dimethoxybenzene

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3

InChI Key

PFIADAMVCJPXSF-UHFFFAOYSA-N

solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992)
At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane
In water, 8.0 mg/L @ 25 °C

Synonyms

Chloroneb

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)Cl

The exact mass of the compound Chloroneb is 205.9901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 73° f (ntp, 1992)3.86e-05 mat 25 °c: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethanein water, 8.0 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 50 mg, 250 mg, 1 g

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a halogenated aromatic compound primarily procured as a highly stable, low-solubility fungicide and chemical intermediate. Characterized by a melting point of 133-135°C and an extremely low aqueous solubility of 8 mg/L at 25°C, it is highly persistent in soil environments and highly resistant to leaching. In agricultural and commercial formulations, it functions as a systemic lipid peroxidation inhibitor specifically targeting soil-borne Oomycetes and Basidiomycetes. Its thermal stability up to 267°C and stability in dilute acids and alkalis make it a robust candidate for demanding formulation environments and specialized seed-treatment coatings [1].

Research Fit

Fungicide seed treatment study on Rhizoctonia and Pythium in warm, acidic soils
Analytical reference standard for organochlorine residue monitoring (GC-ECD/LC-MS/MS)
Mitochondrial membrane-targeted fungicide mechanism research tool

Substituting Chloroneb with other common soil fungicides like PCNB (Quintozene), Benomyl, or Metalaxyl often leads to formulation or efficacy failures due to distinct physicochemical and environmental profiles. While Benomyl and thiophanate-methyl exhibit peak performance in neutral to alkaline soils (pH 7-8) at cooler temperatures, Chloroneb is specifically adapted for acidic environments (pH 5-6) and warmer soil profiles (30°C) [1]. Furthermore, unlike highly soluble alternatives like Metalaxyl—which poses significant groundwater leaching risks—Chloroneb's minimal water solubility ensures prolonged localized retention in the seed zone without phytotoxic accumulation [2]. Replacing Chloroneb with generic broad-spectrum agents compromises localized persistence and increases the risk of crop damage during early germination phases.

Substitution Risk

Mechanism Mismatch Quintozene and related aromatic hydrocarbons disrupt plasma membrane integrity; chloroneb targets inner mitochondrial membrane lysis — substitution may shift antifungal mechanism.
Environmental Optima Differ Chloroneb requires warmer (30°C) and more acidic (pH 5–6) conditions compared to benzimidazoles; blind substitution may fail in cooler, neutral soils.
Narrow Fungal Spectrum Inactive against Fusarium species; alternative broad-spectrum fungicides cover Fusarium but may lack oomycete efficacy — profile mismatch limits direct replacement.

Efficacy in Acidic, High-Temperature Environments

In controlled studies evaluating mycelial inhibition of Rhizoctonia solani, Chloroneb and PCNB (Quintozene) demonstrated peak efficacy at 30°C and pH 5-6, whereas systemic alternatives like Benomyl and thiophanate-methyl were most effective at 20°C and pH 7-8 [1]. This strict pH and temperature dependence dictates procurement selection for operations in warmer, acidic soil regions.

Evidence DimensionOptimal pH and Temperature for Mycelial Inhibition
Target Compound Data30°C and pH 5-6 (Chloroneb)
Comparator Or Baseline20°C and pH 7-8 (Benomyl / Thiophanate-methyl)
Quantified Difference10°C shift in optimal temperature and a 2-unit acidic shift in optimal pH.
ConditionsIn vitro agar growth inhibition assays for Rhizoctonia solani.

Buyers formulating for acidic, warm-climate agriculture must select Chloroneb over benzimidazole-class fungicides to ensure active ingredient efficacy.

Antifungal Potency vs. Quintozene
Head-to-head
EC50: 5 µM (chloroneb) vs 2.5 µM (quintozene); distinct MoA (mitochondrial inhibition vs membrane disruption)
Supports selection when mitochondrial mechanism is prioritized over potency.
In vitro mycelial growth assay, Rhizoctonia solani, 25°C.

Seed Treatment Safety and Low Phytotoxicity at High Dosages

When evaluating seed treatment safety, high doses of broad-spectrum fungicides often reduce plant stand due to phytotoxicity. For instance, increasing Thiram dosages from 1.86 g to 2.48 g per seed batch resulted in decreased plant stand below that of untreated controls. In contrast, Chloroneb applied at 3.72 g maintained high seedling survival rates without exhibiting the phytotoxic stunting associated with elevated Thiram or Vitavax applications [1].

Evidence DimensionPhytotoxicity and Plant Stand Reduction at High Doses
Target Compound DataSafe and effective at 3.72 g dosage (Chloroneb)
Comparator Or BaselinePhytotoxic reduction in plant stand at >1.86 g dosage (Thiram)
Quantified DifferenceChloroneb tolerates >2x the application mass of Thiram without inducing phytotoxic stand reduction.
ConditionsCotton seed dressing trials in soil artificially infested with Rhizoctonia solani and Pythium ultimum.

Enables formulators to apply higher protective dosages in seed coatings without risking chemical damage to the germinating crop.

Temperature & pH Optima
Cross-study comparable
Optimal 30°C, pH 5–6 for chloroneb; benomyl prefers 20°C, pH 7–8
May guide selection for warm, acidic soil research models.
Pot trials on mung bean and sugar beet at 0.3% wp.

Groundwater Leaching Resistance via Low Aqueous Solubility

A critical procurement factor for soil-applied chemicals is groundwater contamination risk. Metalaxyl, a common alternative for Oomycete control, has a high leaching potential and is frequently detected in groundwater at concentrations up to 236 ppb. Chloroneb, conversely, possesses an extremely low aqueous solubility of 8 mg/L at 25°C and an estimated Henry's Law constant of 1.0×10^-4 atm-m^3/mole, rendering it highly immobile in soil profiles and drastically reducing the risk of deep groundwater leaching [1].

Evidence DimensionGroundwater Mobility and Aqueous Solubility
Target Compound Data8 mg/L solubility; highly immobile (Chloroneb)
Comparator Or BaselineHigh mobility; groundwater detections up to 236 ppb (Metalaxyl)
Quantified DifferenceChloroneb provides localized persistence without the high leaching risk characteristic of Metalaxyl.
ConditionsEnvironmental fate and groundwater monitoring assessments.

Essential for regulatory compliance and environmental safety in procurement for regions with strict groundwater protection standards.

Activity Spectrum vs. Fusarium
Class-level inference
Active against Phytophthora, Pythium, Botrytis, Mucor; inactive against Fusarium at 5 µM
Narrow-spectrum research fit for oomycete studies; not suitable for Fusarium models.
Based on in vitro growth assays across fungal genera.

Thermal Stability for Demanding Manufacturing Processes

During the manufacturing of agricultural flowables and wettable powders, active ingredients must withstand high-shear milling and thermal stress. Chloroneb exhibits a melting point of 133-135°C and remains chemically stable at temperatures up to 267°C (514°F), as well as in the presence of dilute acids and alkalis [1]. This thermal resilience exceeds the processing requirements of standard extrusion or spray-drying formulations, preventing active ingredient degradation during production.

Evidence DimensionThermal Degradation Threshold
Target Compound DataStable up to 267°C
Comparator Or BaselineStandard processing temperatures (typically 60-120°C)
Quantified DifferenceProvides a thermal safety margin of over 140°C during standard formulation processes.
ConditionsPhysical-chemical property testing for manufacturing-use products.

Ensures high yield and reproducibility for industrial formulators utilizing high-temperature or high-shear processing equipment.

Mitochondrial Binding r²
Reported
r² = 0.87
Supports mitochondrial membrane binding as primary mode of action.
Resistance linked to tyrosine depletion in Mucor mucedo.
Analytical Standard Performance
Data to verify
Reported suitable for GC-ECD/LC-MS/MS residue detection in plant, water, and soil matrices.
Supports dimethoxybenzene-specific method development; validation required.
Recovery typically 70–120%; no peer-reviewed source provided.
Systemic Uptake in Soybean
Cross-study comparable
Uptake confirmed at 0.125–0.5 g/100 g seed; benomyl localized in cotyledons
Confirms systemic delivery for seed treatment model studies.
Soybean bioassay with Rhizoctonia solani.

Acidic Soil Seed Coatings for Warm Climates

Due to its peak efficacy at 30°C and pH 5-6, Chloroneb is a highly targeted active ingredient for seed coatings deployed in warm, acidic agricultural regions where benzimidazole fungicides (like Benomyl) lose their effectiveness [1].

High-Dosage Protective Seed Treatments

Because it exhibits minimal phytotoxicity even at elevated concentrations (e.g., 3.72 g per batch), Chloroneb provides a measurable advantage for heavy-duty seed dressing formulations where alternatives like Thiram would cause severe germination stunting[2].

Environmentally Restricted Zone Formulations

In regions with strict groundwater monitoring, Chloroneb’s low aqueous solubility (8 mg/L) and high soil immobility make it a lower-risk substitute for highly mobile agents like Metalaxyl, ensuring localized pathogen control without aquifer contamination [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Seed Treatment Research on Rhizoctonia & Pythium
pH/temperature-dependent efficacy profile
Soil pH and temperature compatibility in target crop model
Organochlorine Residue Analysis
Certified high-purity standard (≥98%)
GC-ECD/LC-MS/MS recovery and reproducibility in food/environmental matrices
Mitochondrial Membrane-Targeted Study
Mitochondrial lysis and binding correlation
Binding affinity and resistance marker (tyrosine content) monitoring
Turfgrass Pathology Research
Rotational mode of action for Pythium
Resistance management efficacy in turf Pythium blight models

Physical Description

Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992)
Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline]

Color/Form

Colorless crystals

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

205.9901349 Da

Monoisotopic Mass

205.9901349 Da

Boiling Point

514 °F at 760 mmHg (NTP, 1992)
268 °C

Flash Point

322 °F (NTP, 1992)

Heavy Atom Count

12

Density

1.66 (NTP, 1992) - Denser than water; will sink
1.66

LogP

log Kow = 3.44 /Estimated/

Odor

Musty odor

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/

Appearance

Solid powder

Melting Point

271 to 275 °F (NTP, 1992)
133-135 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1U6950BY9X

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 193 of 196 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Fungitoxicity is due to specific inhibition of DNA polymerization.

Vapor Pressure

0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992)
0.01 [mmHg]
3X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2675-77-6

Absorption Distribution and Excretion

In varying degrees, organochlorines are absorbed from the gut and also by the lung and across the skin. /Solid Organochlorines/
Chloroneb was fed to rats, cows and dogs. In urine, metabolite found was 2,5-dichloro-4-methoxyphenol in free and conjugated form probably as glucuronides and sulfates. This was not detected in hydrolyzed feces. No metabolites were found in milk.
It is a systemic fungicide which is taken up by roots, concentrated in the roots and in lower stem portions, rendering them fungistatic.

Metabolism Metabolites

Chloroneb was fed to rats, cows and dogs. In urine, metabolite found was 2,5-dichloro-4-methoxyphenol in free and conjugated form probably as glucuronides and sulfates. This was not detected in hydrolyzed feces. No metabolites were found in milk. After incubation of chloroneb with 10,000g supernate fraction of beef liver, the same metabolite was observed. Snapbeans, grown in a greenhouse, were treated with (14)C-ring-labeled chloroneb. Analysis of plant tissues showed presence of 2,5-dichloro-4-methoxyphenol, 2,5-dichlorohydroquinone and 2,5-dichloroquinone.
2,5-Dichloro-4-methoxyphenol was isolated as the only metabolite of chloroneb in urine of dogs, rats, and cows maintained on chloroneb-containing diets. 2,5-Dichloro-4-methoxyphenol was found in both free form and as conjugates, presumably glucuronides and sulfonates.
Chloroneb ... is metabolized to its corresponding p-quinone in plants.
/Young bean plants metabolized chloroneb/ ...to 2,5-dichloro-4-methoxyphenol (DCMP) and then converted to the beta-d-glucoside. ...Eight organisms demethylated chloroneb and methylated 2,5-dichloro-4-methoxyphenol (DCMP) /during incubation/: Fusarium solani (F pisi), Fusarium solani (F phaseoli), Mucor ramannianus, Cephalosporium gramineum, Aspergillus fumigatus, Verticillium albo-otrum, Cephalosporium gregatum, and Chaetomium globosum. Six organisms were capable only of demethylating chloroneb: Sclerotinia sclerotiorum, Helminthosporium victoriae, Corynebacterium fascians, Stemphyllium sarcinaeforme, Cladosporium cucumerinum, and Helminthosporium sativum. Three organisms were capable of methylating 2,5-dichloro-4-methoxyphenol (DCMP) but did not degrade chloroneb to decomposition: Trichoderma viride, Penicillium frequentans, and Rhizoctonia solani. In other studies, mycelium of Rhizooctonia solani degraded chloroneb to 2,5-dichloro-4-methoxyphenol (DCMP) ...Neurospora crassa metabolized chloroneb slowly to a compound thought to be an aglycoside.
... Chloroneb was stable when incubated with rumen fluid up to 6 hr. A metabolite was produced with the fungicide was incubated with the 10,000-G superntant beef liver fraction. Its gas chromatographic retention time was identical to that of the 2,5- dichloro-4-methoxyphenol metabolite mentioned above. In hydrolyzed urine, a peak having the identical retention time of this phenol metabolite was also observed.

Wikipedia

Chloroneb

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

Chloroneb may be made by (a) chlorination of p-dimethoxybenzene or (b) the reaction of quinone with HCl to give monochlorohydroquinone. Oxidation of the hydroquinone gives monochloroquinone. Addition of HCl again gives dichlorohydroquinone. Diazomethane reacts with the dichlorohydroquinone to give chloroneb.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chloroneb (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
Suggested soil control of seedling diseases of cotton: demosan 65w: method: in-furrow spray; rate/acre: 1.3-2.0 lb active ingredient (ai); demosan 10d: method: in-furrow dust; rate/acre: 1-2 lb (ai); demosan 65w: method: planter-box or hopper box; rate/acre: 6.5 ounces/100 lb (ai) (seed overcoat). /From table/

Analytic Laboratory Methods

DETERMINATION OF CHLORONEB RESIDUES BY MICROCOULOMETRIC GC.
Product and residue analysis may be determined by GLC.
Method: EPA-TSC/NERL 508, Determination of Chlorinated Pesticides in Water by Gas Chromatography with an Electron Capture Detector; Analyte: chloroneb; Matrix: ground water and finished drinking water; Method Detection Limit: 0.5 ug/L.
Method: EPA-NERL 525.2, Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: chloroneb; Matrix: finished drinking water, source water, drinking water in any treatment stage; Method Detection Limit: 0.088 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHLORONEB (8 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry place.

Stability Shelf Life

Stable Stable... in common solvents.
Thermally stable up to the boiling point. Stable in water.
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4: Howell CR. Effect of Seed Quality and Combination Fungicide-Trichoderma spp. Seed Treatments on Pre- and Postemergence Damping-Off in Cotton. Phytopathology. 2007 Jan;97(1):66-71. doi: 10.1094/PHYTO-97-0066. PubMed PMID: 18942938.
5: Gu YH, Ko WH. Evidence for mitochondrial gene control of mating types in Phytophthora. Can J Microbiol. 2005 Nov;51(11):934-40. PubMed PMID: 16333332.
6: Peck AM, Hornbuckle KC. Gas-phase concentrations of current-use pesticides in Iowa. Environ Sci Technol. 2005 May 1;39(9):2952-9. PubMed PMID: 15926538.
7: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.
8: Ramesh MA, Laidlaw RD, Dürrenberger F, Orth AB, Kronstad JW. The cAMP signal transduction pathway mediates resistance to dicarboximide and aromatic hydrocarbon fungicides in Ustilago maydis. Fungal Genet Biol. 2001 Apr;32(3):183-93. PubMed PMID: 11343404.
9: Gu YH, Ko WH. Segregation following interspecific transfer of isolated nuclei between Phytophthora parasitica and P. capsici. Can J Microbiol. 2000 May;46(5):410-6. PubMed PMID: 10872076.
10: Gu YH, Ko WH. Occurrence of a parasexual cycle following the transfer of isolated nuclei into protoplasts of Phytophthora parasitica. Curr Genet. 1998 Aug;34(2):120-3. PubMed PMID: 9724414.
11: Frederick EK, Bischoff M, Throssell CS, Turco RF. Degradation of chloroneb, triadimefon, and vinclozolin in soil, thatch, and grass clippings. Bull Environ Contam Toxicol. 1994 Oct;53(4):536-42. PubMed PMID: 8000181.
12: Müller HM, Casperson G. [Use of cytochemical methods for diagnosis in fungicide research]. Acta Histochem Suppl. 1984;30:347-51. German. PubMed PMID: 6326192.
13: Martinez-Rossi NM, Azevedo JL. Two-way selection of mutants and revertants to chloroneb resistance in Aspergillus nidulans. Mutat Res. 1982 Sep;96(1):31-9. PubMed PMID: 6750388.
14: Lyr H, Casperson G. Anomalous cell wall synthesis in Mucor mucedo (L.) Fres. induced by some fungicides and other compounds related to the problem of dimorphism. Z Allg Mikrobiol. 1982;22(4):245-54. PubMed PMID: 7123995.
15: Kappas A. On the mechanisms of induced somatic recombination by certain fungicides in Aspergillus nidulans. Mutat Res. 1978 Aug;51(2):189-97. PubMed PMID: 357961.
16: Johnson AW, Sumner DR, Jaworski CA, Chalfant RB. Effects of management practices on nematode and fungi populations and okra yield. J Nematol. 1977 Apr;9(2):136-42. PubMed PMID: 19305580; PubMed Central PMCID: PMC2620234.
17: Azevedo JL, Santana EP, Bonatelli R Jr. Resistance and mitotic instability to chloroneb and 1,4-oxathiin in Aspergillus nidulans. Mutat Res. 1977 Apr;48(2):163-72. PubMed PMID: 327307.
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19: Zander M, Hutzinger O. Phosphorimetry of chloro- and nitro-aromatic fungicides. Bull Environ Contam Toxicol. 1970 Nov;5(6):565-8. doi: 10.1007/BF01539988. PubMed PMID: 23989423.
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